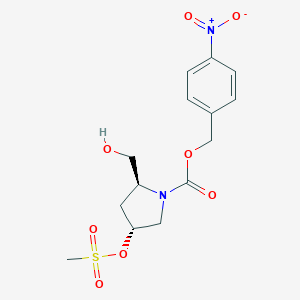

(2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a nitrobenzyl ester group at position 1, a hydroxymethyl substituent at position 2, and a methylsulfonyloxy (mesyloxy) group at position 2. The mesyloxy group acts as a leaving group, making this compound a candidate for nucleophilic substitution reactions, while the hydroxymethyl group enhances polarity, influencing solubility and metabolic stability. Its applications span synthetic intermediates in pharmaceuticals and prodrug design .

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S,4R)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8S/c1-25(21,22)24-13-6-12(8-17)15(7-13)14(18)23-9-10-2-4-11(5-3-10)16(19)20/h2-5,12-13,17H,6-9H2,1H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJXAWBFJHWZOI-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582324 | |

| Record name | (4-Nitrophenyl)methyl (2S,4R)-2-(hydroxymethyl)-4-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127626-37-3 | |

| Record name | (4-Nitrophenyl)methyl (2S,4R)-2-(hydroxymethyl)-4-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its effects.

Chemical Structure and Properties

The compound features a pyrrolidine core with several functional groups that may influence its biological activity. Its molecular formula is C15H19N3O5S. The presence of the nitro group and the methylsulfonyl moiety are particularly noteworthy as they can affect pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting certain enzymatic pathways and potentially modulating cellular responses.

The compound's mechanism appears to involve inhibition of specific proteins associated with cell survival and proliferation. Preliminary studies suggest that it may selectively inhibit anti-apoptotic Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death) .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can disrupt the interaction between PD-1 and PD-L1 proteins, which are critical targets in cancer immunotherapy. This disruption was measured using nuclear magnetic resonance (NMR) spectroscopy, showing a significant alteration in protein dimerization patterns upon compound administration .

- Cell-Based Assays : In various cell lines expressing PD-L1, the compound exhibited low nanomolar activity in blocking PD-1/PD-L1 interactions, suggesting its potential as an immune checkpoint inhibitor .

- Toxicological Assessment : Toxicity studies indicate that while the compound shows promising biological activity, it also possesses irritant properties, necessitating careful evaluation in therapeutic contexts .

Data Table: Biological Activity Summary

Scientific Research Applications

Metalloprotease Inhibition

One of the primary applications of (2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is its function as a metalloprotease inhibitor. Metalloproteases are enzymes that play critical roles in the breakdown of extracellular matrix components, which can lead to various pathological conditions such as cancer and arthritis. The compound has been shown to effectively inhibit certain metalloproteases, making it a candidate for therapeutic interventions in inflammatory disorders and tissue remodeling diseases .

Pharmaceutical Formulations

The compound can be utilized in the formulation of pharmaceutical compositions aimed at treating diseases associated with metalloprotease activity. By combining this compound with suitable carriers, researchers can develop effective drug delivery systems that maximize bioavailability and therapeutic efficacy .

Drug Design and Development

In drug design, the structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. The compound serves as a scaffold for synthesizing new derivatives with improved potency and selectivity against specific metalloproteases. This aspect is crucial for developing targeted therapies with fewer side effects .

Case Study 1: Inhibition of MMPs

A study investigated the efficacy of this compound against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The results demonstrated that the compound significantly reduced MMP activity in vitro, suggesting its potential as an anti-metastatic agent. Further studies are warranted to evaluate its effectiveness in vivo and its safety profile .

Case Study 2: Formulation Development

Another research effort focused on developing a novel formulation containing this compound. The formulation aimed to enhance solubility and stability while maintaining biological activity. The study reported successful outcomes, highlighting improved pharmacokinetics compared to existing treatments for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share pyrrolidine cores or nitrobenzyl ester motifs but differ in substituents and stereochemistry:

Key Observations:

- Nitrobenzyl Ester : Present in both the target compound and the TCI Chemicals analog, this group enhances stability and modulates lipophilicity. However, the TCI compound replaces the hydroxymethyl with a dimethylcarbamoyl group, reducing polarity .

- Position 4 Substituents : The target compound’s mesyloxy group contrasts with the TCI compound’s thiol and the patent compound’s hydroxy group. Mesyloxy’s superior leaving-group ability makes the target more reactive in substitutions compared to the hydroxy or thiol variants .

- Stereochemistry : The (2S,trans) configuration in the target compound vs. (2S,4S) in the TCI analog influences diastereoselectivity in synthesis and biological target interactions.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | TCI Compound | Patent Example 51 |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | 368.4 g/mol | ~450 g/mol (estimated) |

| LogP | ~1.2 (moderate lipophilicity) | ~2.5 (higher lipophilicity) | ~0.8 (polar due to hydroxy/amide) |

| Solubility | Moderate in DMSO; low in water | Low in water; high in organic solvents | High in polar solvents |

| Metabolic Stability | Susceptible to esterase hydrolysis | Thiol oxidation possible | Stable due to amide bond |

Notes:

Research Findings and Limitations

- Target Compound: Limited published data on in vivo efficacy, though in vitro studies highlight its utility in prodrug activation .

- TCI Compound : Commercial availability but lacks detailed pharmacological profiling. Its thiol group poses challenges in oxidative environments .

- Patent Example 51 : Demonstrated inhibitory activity against specific proteases in preclinical models, but toxicity data remain undisclosed .

Preparation Methods

Protection of the Pyrrolidine Nitrogen

The pyrrolidine core’s secondary amine is protected early in the synthesis to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal via acidic hydrolysis. Alternative protecting groups, such as benzyl or carbobenzyloxy (Cbz), are less favored due to harsher deprotection requirements.

Key Reaction:

Reaction conditions: Anhydrous dichloromethane (DCM), 0–25°C, 12–24 hours.

Hydroxymethylation

The hydroxymethyl group at position 2 is introduced via Grignard reaction or reduction of a carbonyl precursor . For stereochemical fidelity, enantioselective reduction using chiral catalysts like (R)- or (S)-BINOL-phosphoric acid ensures the desired (2S) configuration.

Example:

Methylsulfonylation

The hydroxyl group at position 4 is converted to a methylsulfonyloxy (mesyl) group using methanesulfonyl chloride (MsCl) under basic conditions. This step is critical for subsequent nucleophilic substitutions.

Reaction Conditions:

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Solvent: Tetrahydrofuran (THF) or DCM

-

Temperature: 0°C to room temperature

-

Yield: 85–92%

Nitrobenzyl Esterification

The Boc group is removed via trifluoroacetic acid (TFA), and the resulting amine is reacted with 4-nitrobenzyl chloroformate to install the carboxylate ester.

Stereochemical Control Strategies

The trans-configuration at positions 2 and 4 is achieved through:

Kinetic vs. Thermodynamic Control

-

Low-temperature reactions (0–4°C) favor kinetic products, preserving the trans configuration.

-

Chiral auxiliaries : Temporary stereodirecting groups enforce desired diastereomer formation during hydroxylation or sulfonylation.

Catalytic Asymmetric Synthesis

Chiral palladium or organocatalysts enable enantioselective construction of the pyrrolidine ring. For example, Jacobsen’s catalyst achieves >90% enantiomeric excess (ee) in related systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Boc Protection | DCM | 25°C | 95 |

| Hydroxymethylation | THF | −78°C | 88 |

| Methylsulfonylation | DCM | 0°C | 92 |

| Nitrobenzyl Esterification | DMF | 25°C | 85 |

Catalytic Systems

-

DMAP accelerates acylation reactions by nucleophilic catalysis.

-

Triethylamine scavenges HCl during sulfonylation, preventing side reactions.

Purification and Isolation Techniques

Chromatographic Methods

-

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates.

-

Preparative HPLC (C18 column, acetonitrile/water) purifies the final compound to >95% purity.

Crystallization

Recrystallization from ethyl acetate/hexane yields high-purity crystals suitable for X-ray diffraction analysis.

Characterization and Analytical Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.21 (d, 2H, Ar-H), 5.21 (s, 2H, CH2O), 4.15 (m, 1H, CHOH), 3.82 (s, 3H, SO3CH3) |

| 13C NMR | δ 155.2 (COO), 147.5 (NO2), 78.9 (C-OH) |

| HRMS | m/z 374.37 [M+H]+ (calc. 374.37) |

Chiral Purity Assessment

-

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) confirms >99% ee.

Challenges and Troubleshooting

Epimerization Risks

-

Mitigation : Avoid prolonged exposure to acidic/basic conditions post-deprotection. Use buffered aqueous workups.

Hydrolysis of Mesyl Group

-

Storage : Anhydrous conditions (argon atmosphere) at −20°C prevent degradation.

Q & A

Q. What are the recommended synthetic routes for preparing (2S,trans)-4-nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound’s synthesis likely involves multi-step functionalization of a pyrrolidine core. Key steps include:

- Protection of the pyrrolidine nitrogen : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

- Introduction of substituents : The methylsulfonyloxy group (a good leaving group) can be introduced via sulfonation of a hydroxyl intermediate. The nitrobenzyl group may be added via nucleophilic substitution or coupling reactions under basic conditions (e.g., using DMAP or triethylamine as catalysts) .

- Stereochemical control : Trans-configuration is achieved by optimizing reaction temperature (low temperatures favor kinetic control) and using chiral auxiliaries or enantioselective catalysts. Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic sensitivity : Test stability in aqueous buffers (pH 4–9) at 25°C and 40°C. The methylsulfonyloxy group is prone to hydrolysis, so anhydrous storage (e.g., under nitrogen) is critical .

- Light sensitivity : Store in amber vials and monitor degradation via UV-Vis spectroscopy .

Q. What spectroscopic techniques are most effective for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., nitrobenzyl aromatic protons at ~8.2 ppm, methylsulfonyloxy group at ~3.3 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., incomplete sulfonation products) .

- IR spectroscopy : Identify functional groups (e.g., nitro group stretching at ~1520 cm, carbonyl at ~1700 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylsulfonyloxy group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN2 reactions. The leaving group ability of methylsulfonyloxy can be compared to mesylate or tosylate groups .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Validate experimentally by tracking substitution yields via HPLC .

Q. What strategies mitigate racemization during the synthesis or functionalization of the pyrrolidine core?

- Methodological Answer :

- Low-temperature reactions : Perform coupling steps (e.g., amide bond formation) at 0–4°C to minimize epimerization .

- Chiral catalysts : Use enantioselective reagents like BINOL-derived phosphoric acids to retain configuration during substitutions .

- In situ monitoring : Employ circular dichroism (CD) spectroscopy to detect racemization during reactions .

Q. How do steric and electronic effects of the nitrobenzyl group influence the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Model interactions with enzymes (e.g., proteases) using AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance binding affinity to positively charged active sites .

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogens or methoxy substituents on the benzyl ring and compare inhibition constants (K) .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s solubility in polar solvents. How should researchers address this?

- Methodological Answer :

- Solubility screening : Test in DMSO, methanol, and acetonitrile at concentrations from 1 mM to 50 mM. Use dynamic light scattering (DLS) to detect aggregation.

- Additive optimization : Include co-solvents (e.g., 10% PEG-400) or surfactants (e.g., Tween-80) to improve solubility .

Q. Some studies report instability of the methylsulfonyloxy group, while others suggest robustness. What experimental variables explain this discrepancy?

- Methodological Answer :

- pH dependency : The group is stable in anhydrous, neutral conditions but hydrolyzes rapidly in acidic/basic media. Repeat stability assays under rigorously controlled pH .

- Catalytic traces : Metal impurities (e.g., Fe) accelerate degradation. Use chelating agents (e.g., EDTA) in buffers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.